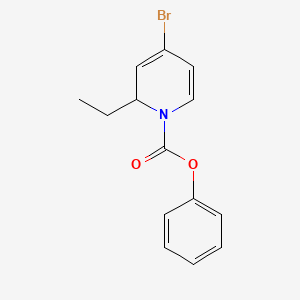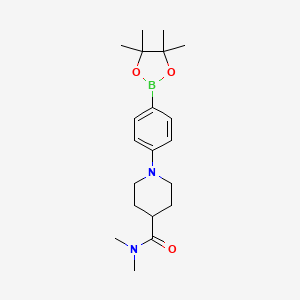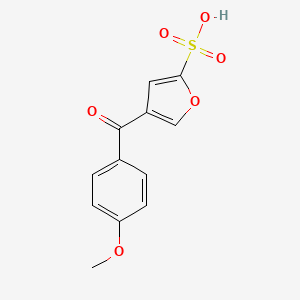
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a bromine atom, and an ethyl group attached to a pyridine ring, with a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate typically involves the bromination of 2-ethylpyridine followed by esterification with phenol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a suitable solvent such as dichloromethane or chloroform. The esterification step may involve the use of a catalyst like sulfuric acid or a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of phenyl 4-amino-2-ethylpyridine-1(2H)-carboxylate, phenyl 4-thio-2-ethylpyridine-1(2H)-carboxylate, etc.
Oxidation: Formation of phenyl 4-bromo-2-formylpyridine-1(2H)-carboxylate or phenyl 4-bromo-2-carboxypyridine-1(2H)-carboxylate.
Reduction: Formation of phenyl 4-bromo-2-ethylpiperidine-1(2H)-carboxylate.
科学的研究の応用
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Phenyl 4-Bromo-2-ethylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:
- Phenyl 4-Chloro-2-ethylpyridine-1(2H)-carboxylate
- Phenyl 4-Fluoro-2-ethylpyridine-1(2H)-carboxylate
- Phenyl 4-Iodo-2-ethylpyridine-1(2H)-carboxylate
These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence their reactivity, physical properties, and potential applications. This compound is unique due to the specific effects of the bromine atom, which can enhance its reactivity in substitution reactions and its potential biological activity.
特性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
phenyl 4-bromo-2-ethyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-2-12-10-11(15)8-9-16(12)14(17)18-13-6-4-3-5-7-13/h3-10,12H,2H2,1H3 |
InChIキー |
RJPZIEGHRYYXJS-UHFFFAOYSA-N |
正規SMILES |
CCC1C=C(C=CN1C(=O)OC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)


![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)


![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)




